1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Descripción general

Descripción

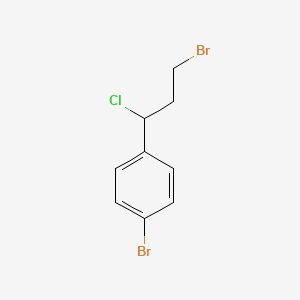

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is an organic compound with the molecular formula C9H9Br2Cl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the para position and a 3-bromo-1-chloropropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the following steps:

Bromination of Benzene: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

Alkylation: Bromobenzene undergoes a Friedel-Crafts alkylation with 3-bromo-1-chloropropane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Oxidation: Products include carboxylic acids, ketones, or aldehydes.

Reduction: Products include alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₉Br₂Cl

- Molecular Weight : 312.43 g/mol

- CAS Number : 33994-21-7

The compound features a benzene ring substituted with a bromo group and a bromo-chloropropyl side chain, enhancing its reactivity and utility in synthetic chemistry.

Scientific Research Applications

1-Bromo-4-(3-bromo-1-chloropropyl)benzene has several notable applications in scientific research:

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for various nucleophilic substitution reactions, making it valuable in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The ability to undergo electrophilic aromatic substitution further expands its utility in creating diverse chemical structures.

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. It can be involved in the synthesis of polymers and advanced composites, contributing to innovations in materials with tailored functionalities.

Biological Studies

The compound has shown potential in biological research, particularly in studies examining the effects of halogenated benzene derivatives on biological systems. Its structure allows it to interact with various biological targets, which can be useful in pharmacological studies.

Antitumor Efficacy

Research has indicated that structurally related compounds exhibit significant antitumor activity. For instance, derivatives with similar halogen substitutions have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential therapeutic applications for halogenated compounds like this compound.

Metabolic Profiling

In vitro studies have explored the metabolic pathways involving cytochrome P450 enzymes, revealing that this compound could alter the metabolism of co-administered drugs. This finding emphasizes the importance of understanding its pharmacokinetics in polypharmacy situations.

Summary

This compound serves as an important compound in organic synthesis, material science, and biological research due to its unique structural properties and reactivity. Ongoing research into its applications continues to uncover new potentials for this versatile chemical.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also undergo redox reactions, altering its oxidation state and forming different functional groups.

Comparación Con Compuestos Similares

1-Bromo-4-(3-chloropropyl)benzene: Similar structure but lacks the additional bromine atom on the propyl chain.

1-Bromo-4-(3-bromopropyl)benzene: Similar structure but lacks the chlorine atom on the propyl chain.

1-Chloro-4-(3-bromo-1-chloropropyl)benzene: Similar structure but has a chlorine atom instead of a bromine atom on the benzene ring.

Uniqueness: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on the propyl chain, which provides distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for selective reactions and the formation of a wide range of derivatives with varying properties.

Actividad Biológica

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and material sciences. Its structure, which includes both bromine and chlorine substituents, suggests significant biological activity that merits detailed exploration. This article synthesizes available research findings, case studies, and biochemical analyses to elucidate the biological activity of this compound.

- Chemical Formula : C9H10Br2Cl

- Molecular Weight : 295.54 g/mol

- CAS Number : 33994-21-7

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing various pharmaceuticals, including benzodiazepines. These compounds are known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system, which can lead to sedative and anxiolytic effects .

Target Interactions

- GABA Receptors : Modulation of GABAergic activity.

- Enzymatic Interactions : Potential inhibition of oxidoreductases, affecting metabolic pathways.

Biological Activity Overview

The biological effects of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds exhibit antimicrobial properties. Studies have shown that similar brominated compounds can inhibit the growth of various bacteria and fungi, suggesting a potential for this compound in antimicrobial applications .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that halogenated aromatic compounds can induce apoptosis or necrosis depending on concentration. For instance:

- Low Concentrations : May enhance cell proliferation.

- High Concentrations : Induce significant cytotoxic effects, leading to cell death .

3. Hormonal Activity

There is evidence that certain brominated compounds can disrupt endocrine functions by mimicking or blocking hormone receptors. This raises concerns regarding their environmental persistence and potential bioaccumulation .

Case Studies

Several case studies have explored the effects of brominated compounds similar to this compound:

| Study | Subject | Findings |

|---|---|---|

| Study A | Bacterial Strains | Demonstrated significant inhibition of growth in E. coli at concentrations >50 µg/mL. |

| Study B | Human Cell Lines | Showed IC50 values of approximately 40 µM for cytotoxicity in HepG2 cells. |

| Study C | Endocrine Disruption | Found alterations in testosterone levels in exposed male rats, indicating potential hormonal interference. |

Pharmacokinetics and Metabolism

The pharmacokinetics of halogenated compounds often involve:

- Absorption : Rapid absorption through lipid membranes due to lipophilicity.

- Distribution : High distribution volume due to low water solubility.

- Metabolism : Primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity or toxicity .

Environmental Impact and Toxicology

The environmental persistence of brominated compounds raises concerns regarding their accumulation in ecosystems and potential toxicity to wildlife. Toxicological assessments have identified risks associated with long-term exposure, including reproductive and developmental toxicity .

Propiedades

IUPAC Name |

1-bromo-4-(3-bromo-1-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYHWNDOGRRPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495753 | |

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33994-21-7 | |

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.